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Compound of Interest

Compound Name: 2-Aminopropanediamide

Cat. No.: B132164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Aminopropanediamide, also known as aminomalonamide, is a small organic molecule with

the molecular formula C3H7N3O2.[1] As a derivative of malonic acid, it holds potential interest

in various fields of chemical and biological research. This document provides a comprehensive

overview of the current knowledge on 2-aminopropanediamide, including its chemical

structure, physicochemical properties, synthesis protocols, and reported biological activities.

The information is intended to serve as a foundational resource for researchers and

professionals in drug discovery and development.

Chemical Structure and Properties
2-Aminopropanediamide is structurally characterized by a central carbon atom bonded to an

amino group (-NH2) and two amide groups (-CONH2). This arrangement results in a chiral

center, though it is commonly handled as a racemic mixture.

Molecular Formula: C3H7N3O2[1]

Structure:
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A summary of the key physicochemical properties of 2-aminopropanediamide is presented in

Table 1.

Property Value Source

Molecular Weight 117.11 g/mol PubChem

IUPAC Name 2-aminopropanediamide PubChem[1]

CAS Number 62009-47-6 PubChem[1]

Synonyms
Aminomalonamide, 2-

Aminomalonamide
PubChem[1]

Appearance Solid CymitQuimica[2]

Melting Point 180-185 °C ChemBK

Boiling Point (Predicted) 410.1 ± 40.0 °C ChemBK

Density (Predicted) 1.399 ± 0.06 g/cm³ ChemBK

XLogP3 -2.6 PubChem[1]

Experimental Protocols: Synthesis of 2-
Aminopropanediamide
Two primary methods for the synthesis of 2-aminopropanediamide have been reported in the

literature.

Method 1: From 2-Aminomalonic Acid Ethyl Ester
This protocol involves the reaction of a diester precursor with an ammonia source.

Experimental Workflow:

Caption: Synthesis of 2-Aminopropanediamide from 2-Aminomalonic Acid Ethyl Ester.

Detailed Protocol:
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Combine 17.5 g of 2-aminomalonic acid ethyl ester with 22 g of a 50% aqueous solution of

ammonium chloride.

Heat the mixture to reflux at 100 °C for 2 hours.

After the reaction is complete, filter the mixture.

Dry the collected solid with hot air at 60 °C for 8 hours to yield 10.2 g (87% yield) of white 2-
aminopropanediamide.

Method 2: From 2-Chloromalonate
This alternative synthesis route utilizes a halogenated precursor.

Experimental Workflow:

Caption: General Synthesis of 2-Aminopropanediamide from 2-Chloromalonate.

Detailed Protocol:

Mix 2-chloromalonate with water.

Add ammonium carbonate to the mixture.

Heat the reaction mixture to 50-60 °C and maintain for 6-8 hours to yield 2-
aminopropanediamide.

Biological Activities and Potential Applications
2-Aminopropanediamide has been reported to exhibit a range of biological activities,

suggesting its potential as a lead compound in drug discovery. A summary of these activities is

provided in Table 2. It is important to note that while these activities have been cited, detailed

quantitative data such as IC50 or Ki values are not readily available in the public domain.
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Biological Activity Description Potential Application

Enzyme Inhibition

Reported to inhibit amino acid

decarboxylase, malonic acid

synthetase, and triazine

synthetase.

Modulation of metabolic

pathways, potential as an

antimetabolite.

Anti-inflammatory
Has shown anti-inflammatory

properties.

Development of novel anti-

inflammatory agents.

Antiviral
Reported to inhibit influenza

virus replication.
Antiviral drug development.

AMPK Activation

Acts as an activator of AMP-

activated protein kinase

(AMPK).

Treatment of metabolic

disorders such as type 2

diabetes.

Immunosuppression

Has been investigated for its

immunosuppressant effects in

the context of cancer.

Cancer therapy, autoimmune

diseases.

Logical Relationship of Reported Biological Activities
The diverse biological activities of 2-aminopropanediamide suggest a potential interplay

between its effects on cellular metabolism and immune response.

Caption: Interrelationship of the Reported Biological Activities of 2-Aminopropanediamide.

Future Directions
The available data on 2-aminopropanediamide suggests a molecule with multifaceted

biological activities. However, to fully elucidate its therapeutic potential, further research is

imperative. Key areas for future investigation include:

Quantitative Biological Assays: Detailed in vitro and in vivo studies are required to quantify

the potency and efficacy of 2-aminopropanediamide in its reported biological roles. This

includes the determination of IC50 values for enzyme inhibition and antiviral activity, as well

as dose-response relationships for its anti-inflammatory and immunosuppressive effects.
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Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which 2-
aminopropanediamide exerts its effects is crucial. This includes identifying the specific

binding sites on its target enzymes and understanding the downstream signaling events

following AMPK activation.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 2-
aminopropanediamide will be essential for optimizing its biological activity, selectivity, and

pharmacokinetic properties.

Toxicology and Safety Profiling: Comprehensive toxicological studies are necessary to

assess the safety profile of 2-aminopropanediamide before it can be considered for further

preclinical and clinical development.

Conclusion
2-Aminopropanediamide is a readily synthesizable small molecule with a range of reported

biological activities that warrant further investigation. While the current body of knowledge

provides a strong foundation, a significant need exists for more detailed and quantitative

experimental data to fully understand its mechanism of action and to validate its potential as a

therapeutic agent. This technical guide serves as a starting point for researchers and drug

development professionals interested in exploring the potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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